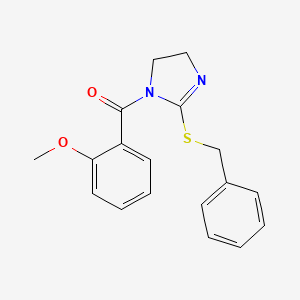

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of aromaticity (in the benzyl and phenyl rings), polarity (due to the presence of oxygen in the methoxy group), and potentially some degree of steric hindrance depending on the exact spatial arrangement of the groups .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and their arrangement within the molecule. The imidazole ring, for example, is a common component of many biologically active molecules and is known to participate in various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用

Synthesis and Characterization

Oligobenzimidazoles Properties : A study by Anand and Muthusamy (2018) discusses the synthesis and characterization of benzimidazole monomers and their conversion into oligomers. These oligomers were explored for their optical, electrical, electrochemical, and thermal properties, indicating potential applications in material science and electronics due to their thermal stability and electrical conductivity (Anand & Muthusamy, 2018).

Thieno[2,3-b]-Thiophene Derivatives : Mabkhot et al. (2010) described the synthesis of new thieno[2,3-b]-thiophene derivatives, which could have applications in organic electronics and as intermediates for further synthetic applications (Mabkhot, Kheder, & Al-Majid, 2010).

Antimicrobial and Antioxidant Activities

Antimicrobial and Antioxidant Compounds : Bassyouni et al. (2012) synthesized a series of compounds evaluated for their antioxidant and antimicrobial activities. These compounds, including derivatives of 1H-benzo[d]imidazol-5-yl)(phenyl)methanone, showed significant activity against various bacterial and fungal strains, indicating their potential in pharmaceutical research (Bassyouni et al., 2012).

Novel Antimicrobial Derivatives : Patel et al. (2011) explored the synthesis and in vitro antimicrobial activity of new pyridine derivatives. This research contributes to the development of new antimicrobial agents, addressing the need for novel treatments against resistant microbial strains (Patel, Agravat, & Shaikh, 2011).

Advanced Materials and Catalysis

Oxidation Catalysis : Ghorbanloo and Alamooti (2017) discussed the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, showcasing its efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This work highlights the role of encapsulated catalysts in enhancing the sustainability and efficiency of chemical processes (Ghorbanloo & Alamooti, 2017).

Electrochemical Synthesis : Largeron and Fleury (1998) developed a convenient two-step one-pot electrochemical synthesis method for novel 8-amino-1,4-benzoxazine derivatives possessing anti-stress oxidative properties. This method demonstrates the versatility of electrochemical approaches in synthesizing complex organic molecules with potential therapeutic applications (Largeron & Fleury, 1998).

作用機序

Target of Action

Compounds with similar structures have been found to interact withalpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .

Mode of Action

Based on the structure and the known actions of similar compounds, it can be inferred that this compound may interact with its targets, possibly alpha1-adrenergic receptors, leading to changes in cellular signaling pathways .

Biochemical Pathways

Alpha1-adrenergic receptors, which are potential targets of this compound, are known to play a role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Pharmacokinetics

In silico docking and molecular dynamics simulations, binding data together with adme calculations have been performed on a group of structurally similar compounds .

Result of Action

Based on the potential interaction with alpha1-adrenergic receptors, it can be inferred that this compound may influence the contraction of smooth muscles in various parts of the body .

Safety and Hazards

Without specific information, it’s hard to comment on the safety and hazards associated with this compound. Generally, safety data sheets (SDS) provide information on the potential hazards of a substance, including physical, health, and environmental hazards, as well as precautions for safe handling and use .

将来の方向性

特性

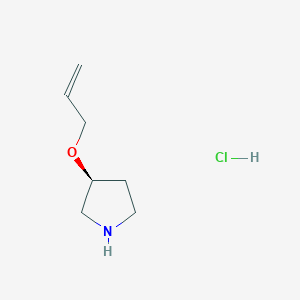

IUPAC Name |

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-22-16-10-6-5-9-15(16)17(21)20-12-11-19-18(20)23-13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXHVQZSIDFPDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B2759068.png)

![N'-(3-fluoro-4-methylphenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2759070.png)

![N-{4-[(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)sulfamoyl]phenyl}acetamide](/img/structure/B2759072.png)

![6-cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2759076.png)

![8-[4-(1H-pyrrol-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2759077.png)

![2-(methylsulfanyl)-5-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2759084.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-fluorobenzamide](/img/structure/B2759085.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-2,6-difluorobenzenecarboxamide](/img/structure/B2759086.png)